Ethyl 4-hydroxy-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and other cardiovascular diseases .
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .
Biochemical Pathways
The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .
Pharmacokinetics
It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .
Action Environment
The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .
Biochemical Analysis
Biochemical Properties
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to Ethyl 4-hydroxy-4-phenylbutanoate involves carbonyl reductases . This process has several advantages, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Cellular Effects
As a precursor to ACE inhibitors, this compound plays a crucial role in preventing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of this hormone, this compound indirectly helps to lower blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction to form a key intermediate in the production of ACE inhibitors . This reduction process is catalyzed by carbonyl reductases .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound was produced via microbial reduction in an interface bioreactor . After incubation for 4 days, a significant amount of this compound was obtained . The overall yield, chemical purity, and enantiomeric excess were 58%, 99.1%, and 90%, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of ACE inhibitors . This pathway involves the reduction of ethyl 2-oxo-4-phenylbutanoate, catalyzed by carbonyl reductases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing ethyl 4-hydroxy-4-phenylbutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate. This reduction is typically carried out using carbonyl reductases, which offer high enantioselectivity and efficiency under mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through microbial reduction in bioreactors. Specific strains of yeast, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this process. The use of these microorganisms allows for high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-4-phenylbutanoate primarily undergoes reduction reactions. The most common reaction is the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound .
Common Reagents and Conditions: The reduction reactions typically involve the use of carbonyl reductases as biocatalysts. These enzymes operate under mild conditions, often at room temperature and neutral pH, making the process environmentally friendly .
Major Products Formed: The major product formed from the reduction of ethyl 2-oxo-4-phenylbutanoate is this compound, which is a key intermediate in the synthesis of ACE inhibitors .
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of ACE inhibitors, which are essential for managing hypertension and cardiovascular diseases . Additionally, it is used in the development of other pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
- Ethyl 2-oxo-4-phenylbutanoate
- 2-hydroxy-4-phenylbutanoic acid
- 2-amino-4-phenylbutanoic acid
Uniqueness: Ethyl 4-hydroxy-4-phenylbutanoate is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its production via biocatalytic methods offers environmental benefits and high yields, making it a preferred intermediate in pharmaceutical synthesis .
Biological Activity
Ethyl 4-hydroxy-4-phenylbutanoate, also known as ethyl 2-hydroxy-4-phenylbutyrate, is an organic compound classified as a fatty acid ester. This compound has garnered attention due to its potential biological activities and applications in pharmacology, particularly in the synthesis of antihypertensive drugs. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound has the following chemical properties:
- Molecular Formula : C12H16O3
- Molecular Weight : 208.26 g/mol
- CAS Number : 111636-13-6
- IUPAC Name : this compound
Synthesis and Production
This compound is synthesized through various methods, including microbial reduction processes. For instance, a study demonstrated the production of (R)-2-hydroxy-4-phenylbutanoate via microbial reduction of ethyl 2-oxo-4-phenylbutanoate using Rhodotorula minuta and Candida holmii as biocatalysts. The highest enantiomeric excess achieved was 95% for (R)-EHPB, showcasing the compound's potential in pharmaceutical applications .
Antihypertensive Effects
Research indicates that this compound serves as a valuable intermediate in the synthesis of antihypertensive medications. Its structural similarities to other bioactive compounds suggest that it may exhibit vasodilatory effects, contributing to lower blood pressure in hypertensive models. The compound's ability to modulate vascular smooth muscle function is of particular interest in cardiovascular pharmacology.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example, investigations using pancreatic AR42J cells revealed that treatment with certain concentrations of related compounds led to increased cell death and apoptosis markers such as cleaved caspase-3. This suggests that derivatives of this compound may influence cellular viability through apoptotic pathways .
Autophagy Modulation
The compound's role in autophagy has been investigated in pancreatic cell models. Impaired autophagy flux was noted upon treatment with related compounds, indicating that this compound might affect cellular homeostasis and stress responses within these cells. The modulation of autophagy could have implications for cancer therapies and metabolic disorders .
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Hypertension Management : A clinical trial explored the efficacy of antihypertensive drugs synthesized from this compound, noting significant reductions in systolic and diastolic blood pressures among participants.
- Cancer Research : Studies on osteosarcoma cells demonstrated that derivatives of this compound induced apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapeutics.
Data Summary
Property/Activity | Description |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.26 g/mol |
Antihypertensive Potential | Intermediate for antihypertensive drug synthesis |
Cytotoxicity | Induces apoptosis in AR42J pancreatic cells |
Autophagy Modulation | Impacts cellular stress responses and homeostasis |
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBZVQXJULPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.